N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1091380-84-5
VCID: VC11976721
InChI: InChI=1S/C18H18FNO/c1-12-3-8-16(11-13(12)2)20-17(21)18(9-10-18)14-4-6-15(19)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,20,21)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C
Molecular Formula: C18H18FNO
Molecular Weight: 283.3 g/mol

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide

CAS No.: 1091380-84-5

Cat. No.: VC11976721

Molecular Formula: C18H18FNO

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide - 1091380-84-5

Specification

CAS No. 1091380-84-5
Molecular Formula C18H18FNO
Molecular Weight 283.3 g/mol
IUPAC Name N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Standard InChI InChI=1S/C18H18FNO/c1-12-3-8-16(11-13(12)2)20-17(21)18(9-10-18)14-4-6-15(19)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Standard InChI Key ZBBLHLVDLPVKDQ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C

Introduction

Synthesis

The synthesis of cyclopropane derivatives typically involves coupling reactions between aromatic amines and cyclopropane precursors. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.

Synthesis Steps:

  • Preparation of Cyclopropane Precursors: This involves forming the cyclopropane ring through various methods, such as cycloaddition reactions.

  • Coupling with Aromatic Amines: The cyclopropane precursor is then coupled with an aromatic amine to form the desired compound.

  • Purification and Characterization: Techniques like NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Potential Applications

Cyclopropane derivatives have garnered interest in medicinal chemistry due to their potential biological activities. These compounds can interact with various biological targets, such as enzymes or receptors, which may lead to applications in drug development.

Potential Biological Activities:

  • Enzyme Inhibition: Cyclopropane derivatives may inhibit specific enzymes involved in disease pathways.

  • Receptor Modulation: They could modulate receptor activity, influencing cellular signaling pathways.

  • Anticancer Properties: Some cyclopropane derivatives have shown promise in anticancer research due to their ability to interact with cellular targets involved in cancer progression.

Challenges in Research:

  • Structural Complexity: The synthesis and characterization of these compounds can be challenging due to their structural complexity.

  • Biological Activity: Further studies are needed to elucidate the specific biological effects and potential therapeutic applications of these compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator